Cas no 846576-78-1 (Benzeneethanamine, β-phenyl-N-(phenylmethyl)-β-2-propen-1-yl-)

846576-78-1 structure
Product name:Benzeneethanamine, β-phenyl-N-(phenylmethyl)-β-2-propen-1-yl-
Benzeneethanamine, β-phenyl-N-(phenylmethyl)-β-2-propen-1-yl- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, β-phenyl-N-(phenylmethyl)-β-2-propen-1-yl-
- 846576-78-1
- N-benzyl-2,2-diphenylpent-4-en-1-amine
- SCHEMBL4394920
- HS-4896
- Benzyl(2,2-diphenyl-4-pentenyl)amine
- benzyl(2,2-diphenylpent-4-en-1-yl)amine
- HITDCFIQESKYJS-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C24H25N/c1-2-18-24(22-14-8-4-9-15-22,23-16-10-5-11-17-23)20-25-19-21-12-6-3-7-13-21/h2-17,25H,1,18-20H2
- InChI Key: HITDCFIQESKYJS-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 327.198699802Da
- Monoisotopic Mass: 327.198699802Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 12Ų
Benzeneethanamine, β-phenyl-N-(phenylmethyl)-β-2-propen-1-yl- Related Literature
-
Yu-Mei Wang,Ting-Ting Li,Gong-Qing Liu,Li Zhang,Lili Duan,Lin Li,Yue-Ming Li RSC Adv. 2014 4 9517
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